
3,4-difluoro-1H-pyrrole-2-carboxylic Acid
Overview
Description
3,4-Difluoro-1H-pyrrole-2-carboxylic acid (CAS 160561-81-9) is a fluorinated heterocyclic compound with the molecular formula C₅H₃F₂NO₂ and a molecular weight of 147.08 g/mol . The pyrrole backbone features fluorine atoms at the 3- and 4-positions, while the carboxylic acid group at position 2 enhances its utility as an intermediate in organic synthesis. Its compact structure and electron-withdrawing fluorine substituents contribute to unique reactivity, particularly in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3,4-difluoropyrrole with carbon dioxide under high pressure to introduce the carboxylic acid group. Another approach involves the use of difluoromethylated intermediates which are then cyclized to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Pyrrole derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3,4-Difluoro-1H-pyrrole-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of fluorine atoms, which can enhance the biological activity and stability of derived compounds.
Synthetic Routes
The synthesis typically involves fluorination of pyrrole derivatives. One common method is the reaction of 3,4-difluoropyrrole with carbon dioxide under high pressure to introduce the carboxylic acid group. Another approach utilizes difluoromethylated intermediates which are cyclized to form the pyrrole ring.
Biological Applications
Drug Discovery and Development
Research has indicated that this compound and its derivatives exhibit potential as bioactive compounds in drug discovery. For instance, pyrrole derivatives have been investigated for their efficacy against various pathogens, including Plasmodium species responsible for malaria. Compounds derived from this scaffold have shown nanomolar potency against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for parasite survival .
Therapeutic Properties
The compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have demonstrated that modifications to the pyrrole structure can lead to enhanced anti-tuberculosis activity, particularly against drug-resistant strains. The structure-activity relationship (SAR) studies revealed that specific substituents significantly improve the pharmacological profile of these compounds .
Industrial Applications
Advanced Materials Development
In industrial contexts, this compound is utilized in developing advanced materials with specific properties such as high thermal stability and resistance to degradation. Its fluorinated nature imparts unique characteristics that are advantageous in various applications, including coatings and polymers.
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Heterocyclic Compounds
Structural and Functional Group Variations
Fluorinated Pyrrole Derivatives
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid Ester
- Structure : This compound (from EP 4,374,877 A2) shares a pyrrole core but incorporates a fused pyridazine ring, an iodine-substituted benzyl group, and an ester functional group .
- Key Differences :
- Enhanced steric bulk and lipophilicity due to the fused pyridazine and iodine substituent.
- The ester group reduces acidity compared to carboxylic acid derivatives.
- Likely used in targeted kinase inhibition due to its complex pharmacophore .
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide
- Structure : Features a pyrrolo-pyridazine scaffold with trifluoromethyl-furan and ethyl substituents .
- Key Differences :
- The trifluoromethyl group increases metabolic stability and bioavailability.
Pyridine and Fused-Ring Analogs
3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)
- Structure : A pyridine derivative with chlorine substituents at positions 3 and 6 .
- Key Differences :
- Chlorine’s larger atomic size and lower electronegativity vs. fluorine reduce electronic effects on the carboxylic acid.
- Lower acidity (pKa ~2.5–3.0) compared to 3,4-difluoro-pyrrole-2-carboxylic acid (estimated pKa ~1.8–2.2) .
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 952182-22-8)
- The trifluoromethyl group intensifies electron withdrawal, increasing carboxylic acid acidity (pKa ~1.5–1.8).
- Fused pyridine ring enhances aromatic stability and π-π stacking in drug-receptor interactions .
Biological Activity
3,4-Difluoro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring with two fluorine atoms at the 3 and 4 positions, and a carboxylic acid group at the 2 position. This unique structure contributes to its notable biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is attributed to its interactions with various biological targets. Pyrrole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biochemical pathways. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which can improve its bioavailability and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary findings suggest that this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies
A series of studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects, suggesting potential applications in antibiotic development .
- Anti-inflammatory Mechanisms : In vitro assays revealed that the compound could inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism through which it may exert anti-inflammatory effects .
- Anticancer Potential : Research focusing on cancer cell lines indicated that the compound could induce apoptosis in specific cancer types. Further studies are needed to understand the underlying mechanisms and therapeutic potential .
Comparison with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Features | Notable Properties |
---|---|---|
3-Fluoro-1H-pyrrole-2-carboxylic acid | One fluorine atom | Lower lipophilicity compared to difluoro variant |
4-Fluoro-1H-pyrrole-2-carboxylic acid | One fluorine atom | Similar biological activity but less stability |
3,4-Dichloro-1H-pyrrole-2-carboxylic acid | Chlorine instead of fluorine | Different reactivity and potentially different biological activity |
The presence of two fluorine substituents at positions 3 and 4 enhances the stability and reactivity profile of this compound compared to its analogs .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis to form ethyl or methyl esters .
-
Amidation : Couples with amines (e.g., cyclohexylamine, adamantylamine) via carbodiimide-mediated reactions to yield carboxamides .
Example Reaction :
Reagent | Product | Yield (%) | Reference |
---|---|---|---|
Cyclohexylamine | Cyclohexylcarboxamide | 82 | |
2-Adamantylamine | Adamantylcarboxamide | 78 |
Substitution Reactions
The fluorine atoms at positions 3 and 4 participate in nucleophilic aromatic substitution (NAS) under controlled conditions:
-
Replacement with amines : Reacts with ammonia or primary amines at elevated temperatures (100–150°C) .
-
Halogen exchange : Fluorine can be substituted with chlorine or bromine using halogenating agents (e.g., NCS or NBS) .
Key Findings :
-
Electron-withdrawing carboxylic acid group activates the pyrrole ring for NAS .
-
Steric hindrance from the 2-carboxylic acid limits substitution at position 2 .
Oxidation
-
The pyrrole ring undergoes oxidation with agents like KMnO₄ or CrO₃, yielding pyrrole oxides or diketones.
-
Carboxylic acid group remains intact under mild conditions but decarboxylates at >200°C .
Reduction
Cross-Coupling Reactions
DFPCA participates in Pd-catalyzed cross-couplings when functionalized with halogens:
Reaction Type | Conditions | Product | Application |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl-pyrroles | Drug intermediates |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylpyrroles | Antimicrobial agents |
Data Insight :
-
Coupling efficiency depends on fluorine’s electronic effects: 4-Fluoro substituent enhances para-selectivity .
Bioconjugation and Drug Design
DFPCA serves as a scaffold in medicinal chemistry:
-
Antitubercular agents : Amide derivatives inhibit MmpL3 (MIC < 0.016 µg/mL) .
-
Anticancer compounds : Fluorine enhances binding to kinase targets (e.g., Aurora-A) .
Structure-Activity Relationship (SAR) :
Substituent | Effect on Activity | Reference |
---|---|---|
2,4-Difluorophenyl | ↑ Binding affinity to MmpL3 | |
Trifluoromethyl | ↑ Metabolic stability |
Degradation and Stability
-
Hydrolytic stability : Stable in aqueous pH 4–7 but decarboxylates under strong acidic/basic conditions .
-
Thermal degradation : Decomposes at >250°C, releasing CO₂ and HF .
Antimicrobial Derivatives
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3,4-difluoro-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis approach is commonly employed. For example, fluorinated pyrrole derivatives can be synthesized via cyclization reactions using fluorinated aldehydes (e.g., 2,3-difluorobenzaldehyde) and pyrrolidine precursors. Optimizing reaction temperature (e.g., 93–96°C for hydrolysis) and stoichiometry of reagents (e.g., HCl for ester hydrolysis) improves yield and purity .
- Key Considerations : Monitor intermediates using TLC or LCMS to ensure stepwise progression. Adjust solvent polarity (e.g., aqueous HCl for hydrolysis) to enhance solubility of intermediates .
Q. How should purification be performed to isolate high-purity this compound?
- Methodology : Use recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For acidic impurities, ion-exchange chromatography may be effective .
- Validation : Confirm purity via HPLC (>97% purity) and NMR spectroscopy (absence of residual solvent peaks) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Techniques :
- NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorines at C3/C4) and aromaticity .
- LCMS/HRMS : Verify molecular weight (e.g., ESIMS m/z 311.1 for analogous pyrrole-carboxylic acids) .
- Melting Point : Compare observed mp with literature values (e.g., 287.5–293.5°C for structurally related fluorinated acids) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in coupling reactions?
- Mechanistic Insight : Fluorine’s electron-withdrawing nature deactivates the pyrrole ring, reducing electrophilic substitution but enhancing stability in cross-coupling (e.g., Suzuki-Miyaura). Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate steric hindrance from fluorine .
- Data Analysis : Compare reaction yields with non-fluorinated analogs (e.g., 94% yield for fluorinated pyrazole-carboxylic acid vs. 70–80% for non-fluorinated derivatives) .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyrrole derivatives?
- Case Study : Discrepancies in 1H NMR shifts may arise from tautomerism or solvent effects. For example, DMSO-d6 induces deshielding of carboxylic protons (δ 13.99 ppm), while CDCl3 may mask exchange broadening .
- Resolution : Validate assignments via 2D NMR (COSY, HSQC) and computational modeling (DFT calculations for predicted shifts) .
Q. How can computational modeling predict the biological activity of fluorinated pyrrole-carboxylic acids?
- Approach : Perform docking studies with target enzymes (e.g., kinases) using fluorinated analogs. Fluorine’s electronegativity and size mimic hydroxyl groups, enabling hydrogen-bond interactions in active sites .
- Validation : Correlate in silico binding scores with in vitro IC50 values (e.g., fluorinated pyrazoles showing nM-level inhibition vs. µM for non-fluorinated) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Optimization : Batch vs. flow chemistry: Flow systems improve heat dissipation for exothermic steps (e.g., cyclization). Use in-line IR monitoring to track intermediate formation .
- Scale-Up Data : Pilot-scale reactions (e.g., 63.44 g batches) show 85–90% yield under controlled hydrolysis (140 mL H2O, 17h reflux) .
Q. Structural and Functional Analysis
Q. How does the fluorine substitution pattern affect acidity and solubility?
- pKa Studies : Fluorine at C3/C4 lowers the pKa of the carboxylic acid (≈2.5–3.0) compared to non-fluorinated analogs (≈4.5), enhancing aqueous solubility at physiological pH .
- Solubility Testing : Use shake-flask method with buffered solutions (pH 1–7.4) and quantify via UV-Vis .
Q. What is the role of fluorinated pyrrole-carboxylic acids in metalloenzyme inhibition?
- Case Study : Fluorine’s electronegativity disrupts metal coordination in enzymes (e.g., matrix metalloproteinases). Test inhibition via fluorescence-based assays using fluorogenic substrates .
Q. How do steric effects from fluorine impact crystal packing and solid-state stability?
Properties
IUPAC Name |
3,4-difluoro-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-2-1-8-4(3(2)7)5(9)10/h1,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLWPKNISNOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445948 | |
Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160561-81-9 | |
Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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